

The Role of Endogenous Galanin (1-30) in Metabolic Processes: A Technical Guide

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Compound of Interest

Compound Name: Galanin (1-30), human

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This technical guide provides a comprehensive overview of the role of the neuropeptide galanin, specifically the full-length endogenous form Galanin (1-30), in the regulation of key metabolic processes. This document synthesizes current research findings on galanin's influence on glucose homeostasis, insulin secretion, lipid metabolism, and energy balance. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Introduction to Galanin and its Receptors

Galanin is a pleiotropic neuropeptide widely distributed in the central and peripheral nervous systems, as well as in the gastrointestinal tract and pancreas. The human form is a 30-amino acid, non-amidated peptide that exerts its biological effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors exhibit distinct tissue distribution and couple to different intracellular signaling cascades, leading to a diverse range of physiological and pathophysiological actions. The N-terminal portion of galanin is highly conserved and crucial for receptor binding and activity.

Galanin's Role in Glucose Homeostasis and Insulin Secretion

Endogenous galanin (1-30) is a significant modulator of glucose metabolism, primarily through its potent inhibitory effects on insulin secretion from pancreatic β -cells.

Inhibition of Insulin Secretion

Galanin directly acts on pancreatic β -cells to suppress glucose-stimulated insulin secretion. This inhibitory action is a key mechanism by which galanin influences plasma glucose levels.

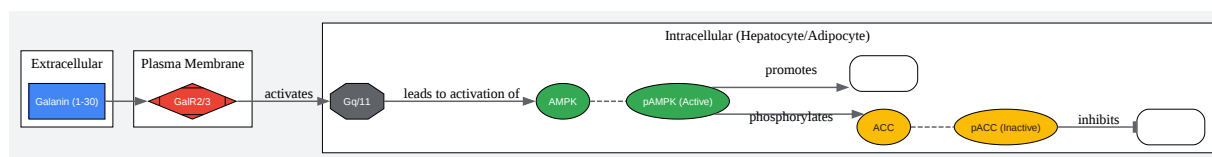
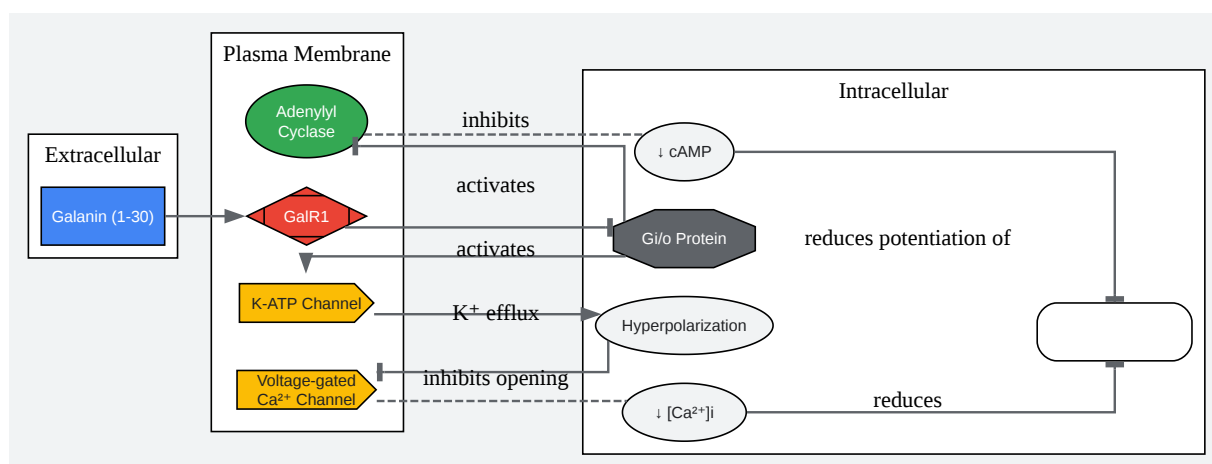
Quantitative Data on Insulin and Glucose Regulation

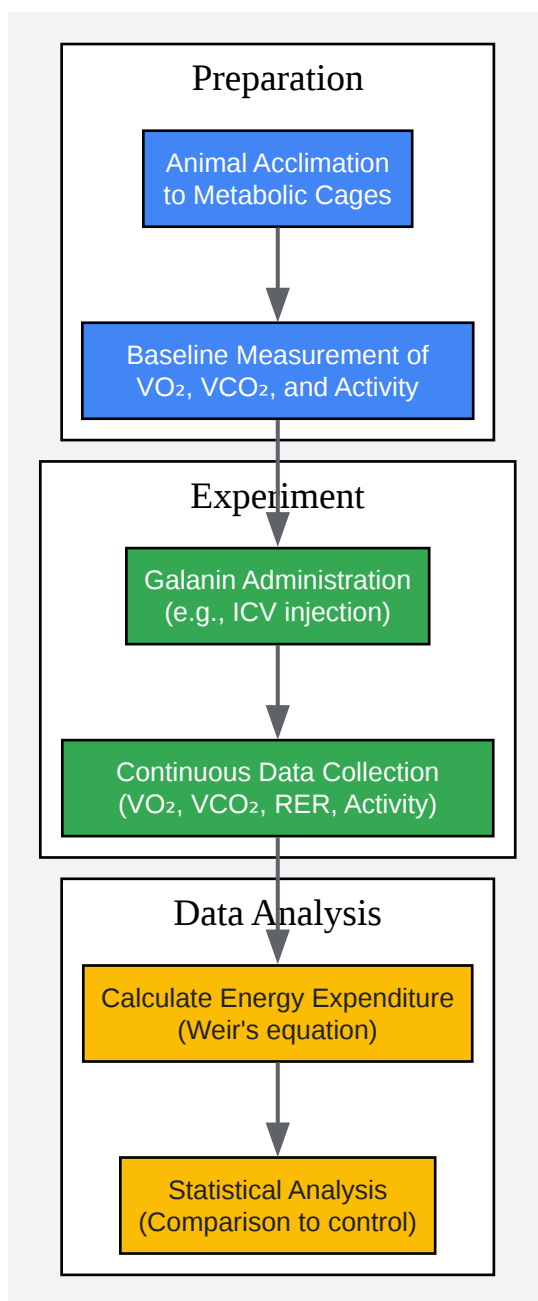
Parameter	Species/Model	Galanin (1-30) Administration	Key Quantitative Finding	Reference(s)
Insulin Secretion	Isolated Rat Islets	10 ⁻⁶ M Galanin	Dose-dependent suppression of glucose-stimulated insulin secretion.	[1]
RINm5F cells	2 nM Galanin	Half-maximal inhibition of insulin release.		
Plasma Insulin	Rats	320 pmol/kg/min infusion	Lowered basal plasma insulin levels.	[1]
Fasting Blood Glucose	Diabetic Mice	100 nM oral gavage for 7 days	Decreased fasting hyperglycemia.	[2]
Glucose Tolerance	Diabetic Mice	100 nM oral gavage for 7 days	Improved glucose tolerance during an oral glucose tolerance test.	[2]
HOMA-IR Index	Diabetic Mice	100 nM oral gavage for 7 days	Significantly lower HOMA-IR index, indicating improved insulin sensitivity.	[2]

Signaling Pathways in Pancreatic β -Cells

Galanin's inhibition of insulin secretion is primarily mediated by the GalR1 receptor, which is coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to:

- **Inhibition of Adenylyl Cyclase:** This results in decreased intracellular cyclic AMP (cAMP) levels, a key second messenger in the insulin secretion pathway.
- **Activation of ATP-sensitive Potassium (K-ATP) Channels:** This leads to hyperpolarization of the β -cell membrane, which in turn prevents the opening of voltage-dependent calcium channels.
- **Reduction of Intracellular Calcium ($[Ca^{2+}]_i$):** The decreased influx of calcium, a critical trigger for the exocytosis of insulin-containing granules, ultimately leads to the inhibition of insulin release.





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- 2. Galanin enhances systemic glucose metabolism through enteric Nitric Oxide Synthase-expressed neurons - PMC [pmc.ncbi.nlm.nih.gov]
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